N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide
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Overview
Description
N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole ring system fused with a hydrazinecarbonyl group and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole-3-carbaldehyde and hydrazinecarboxamide, followed by the addition of phenylacetic acid. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted indole derivatives.
Scientific Research Applications
N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(3Z)-2-Oxo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylpropanamide
- (2E)-N-({N’-[(3Z)-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide
- 4-bromo-N-({N’-[(3Z)-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide
Uniqueness
N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indole ring with a hydrazinecarbonyl group and a phenylacetamide moiety sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16N4O3 |
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Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]-2-phenylacetamide |
InChI |
InChI=1S/C18H16N4O3/c23-15(10-12-6-2-1-3-7-12)19-11-16(24)21-22-17-13-8-4-5-9-14(13)20-18(17)25/h1-9,20,25H,10-11H2,(H,19,23) |
InChI Key |
LFVJIPYIFZTJII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Origin of Product |
United States |
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